molecular formula C6H3ClO4 B1237679 cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide CAS No. 18529-78-7

cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide

Cat. No. B1237679
CAS RN: 18529-78-7
M. Wt: 174.54 g/mol
InChI Key: ADSGHWJRPOXXTD-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-carboxymethylenebut-2-en-1,4-olide is a butenolide.

Scientific Research Applications

Biodegradation of Chlorinated Compounds

  • Enzymatic Degradation Pathways : The compound cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide is involved in the degradation of chlorinated aromatic compounds by various bacterial strains. For instance, Pseudomonas sp. strain B13 can degrade 3,5-dichlorocatechol, forming cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide among other compounds. This process is crucial for understanding the microbial breakdown of environmental pollutants (Schwein, Schmidt, Knackmuss, & Reineke, 1988).

  • Conversion by Chloromuconate Cycloisomerases : Chloromuconate cycloisomerases, enzymes found in bacteria that utilize chloroaromatic compounds, can convert 3-chloro-cis,cis-muconate to cis-dienelactone (cis-4-carboxymethylenebut-2-en-4-olide). This conversion is a key step in the bacterial metabolism of haloaromatics and has implications for bioremediation strategies (Vollmer & Schlömann, 1995).

  • Role in Microbial Metabolism : The compound plays a role in the microbial metabolism of monochlorophenols by yeasts like Candida maltosa, which can degrade monochlorophenols to form 4-carboxymethylenebut-2-en-4-olide, among other products. This research is important for understanding the biodegradation of environmental pollutants (Polnisch, Kneifel, Franzke, & Hofmann, 2004).

  • Biodegradability of Halogenated Aromatic Compounds : Research on the biodegradability of halogenated aromatic compounds reveals the conversion of 2-chloro-cis,cis-muconic acid into cis-4-carboxymethylenebut-2-en-4-olide. Such studies are fundamental in assessing the environmental impact and biodegradation potential of these compounds (Schmidt & Knackmuss, 1980).

properties

CAS RN

18529-78-7

Product Name

cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide

Molecular Formula

C6H3ClO4

Molecular Weight

174.54 g/mol

IUPAC Name

(2E)-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C6H3ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1-2H,(H,8,9)/b3-2+

InChI Key

ADSGHWJRPOXXTD-NSCUHMNNSA-N

Isomeric SMILES

C\1=C(C(=O)O/C1=C/C(=O)O)Cl

SMILES

C1=C(C(=O)OC1=CC(=O)O)Cl

Canonical SMILES

C1=C(C(=O)OC1=CC(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 2
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 3
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 4
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 5
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 6
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide

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